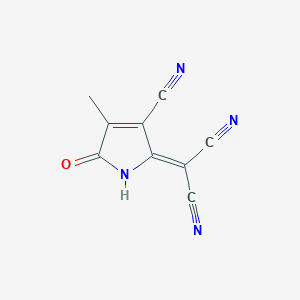
2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile is a chemical compound with the molecular formula C9H4N4O and a molecular weight of 184.15 g/mol . This compound is characterized by its unique structure, which includes a pyrrole ring substituted with cyano and methyl groups, and a malononitrile moiety. It is primarily used in research and industrial applications due to its reactivity and potential for forming various derivatives.
Méthodes De Préparation
The synthesis of 2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile typically involves the cyclocondensation of malononitrile with appropriate precursors under controlled conditions. One common method includes the reaction of malononitrile with 3-cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrole in the presence of a base such as triethylamine in ethanol . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes .
Analyse Des Réactions Chimiques
2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: The cyano and methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation.
Applications De Recherche Scientifique
2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile is utilized in several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile involves its interaction with molecular targets through its reactive functional groups. The cyano and oxo groups can participate in nucleophilic and electrophilic reactions, respectively, facilitating the formation of various derivatives. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile include:
2-(3-Cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile: Differing by the presence of a hydroxy group.
This compound derivatives:
Propriétés
Formule moléculaire |
C9H4N4O |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
2-(3-cyano-4-methyl-5-oxopyrrol-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C9H4N4O/c1-5-7(4-12)8(13-9(5)14)6(2-10)3-11/h1H3,(H,13,14) |
Clé InChI |
KRHYVDPRGSPVRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C#N)C#N)NC1=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


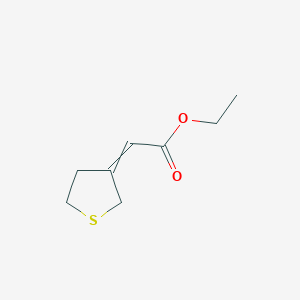
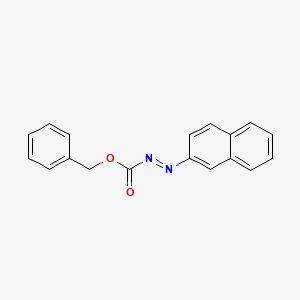
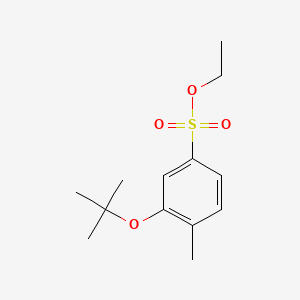
![5-[(1Z)-2-bromoethenyl]-2-methylpyridine](/img/structure/B15052225.png)
![5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B15052226.png)

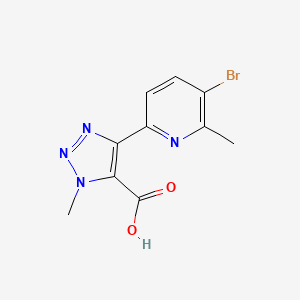

![[(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium](/img/structure/B15052267.png)
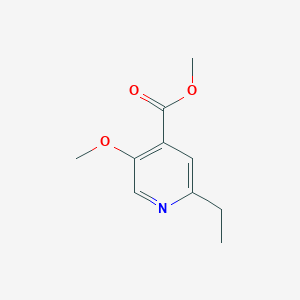
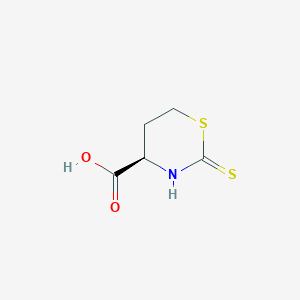
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B15052280.png)
![Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15052282.png)

